Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-1,6-naphthyridin-5-amine

Kinase inhibitor MET VEGFR-2

2-Methyl-1,6-naphthyridin-5-amine is a privileged kinase inhibitor scaffold offering decisive advantages over generic naphthyridine regioisomers. The 1,6-naphthyridine core positions the C5-amino vector for optimal hinge-binding geometry—critical for MET (IC50 7.1 nM), RET (IC50 5.7–8.3 nM vs selpercatinib-resistant mutants), and SYK target engagement. Two orthogonal synthetic handles (C2-methyl for condensation, C5-amine for amidation/reductive amination) enable parallel library synthesis impossible with unsubstituted cores. Procure this precise chemotype to ensure SAR validity—substitution with 1,5- or 1,8-regioisomers destroys binding affinity and invalidates research outcomes.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B8484140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,6-naphthyridin-5-amine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=NC=C2)N
InChIInChI=1S/C9H9N3/c1-6-2-3-7-8(12-6)4-5-11-9(7)10/h2-5H,1H3,(H2,10,11)
InChIKeyDJEBDOABRZOAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,6-naphthyridin-5-amine Procurement Guide: Evaluating the 1,6-Naphthyridine Scaffold for Kinase-Targeted Drug Discovery


2-Methyl-1,6-naphthyridin-5-amine is a functionalized nitrogen-containing heterocyclic building block featuring the 1,6-naphthyridine core, a scaffold distinguished from its more prevalent 1,5- and 1,8-regioisomers by a specific nitrogen spatial arrangement that influences kinase binding site interactions. This compound incorporates a methyl group at the C2 position and a primary amine at the C5 position, providing strategic sites for further derivatization and structure-activity relationship (SAR) exploration [1]. The 1,6-naphthyridine motif serves as a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating nanomolar potency against clinically validated kinase targets including MET, RET, and SYK, supporting its procurement for targeted oncology and inflammation research programs [2].

Why 2-Methyl-1,6-naphthyridin-5-amine Cannot Be Replaced by Generic 1,5- or 1,8-Naphthyridine Analogs


The substitution of 2-Methyl-1,6-naphthyridin-5-amine with generic naphthyridine regioisomers (e.g., 1,5- or 1,8-naphthyridine) is scientifically unsound due to fundamental differences in the spatial orientation of the nitrogen atoms within the bicyclic system, which governs both the geometry of kinase hinge-binding interactions and the electronic character of reactive sites for subsequent derivatization [1]. Unlike the 1,8-naphthyridine system, the 1,6-naphthyridine core exhibits a distinct arrangement of nitrogen atoms that alters the trajectory of the C5-amino substitution vector relative to the hinge region, directly impacting target binding affinity and selectivity profiles [2]. Furthermore, the presence of the C2 methyl group modulates lipophilicity and provides a nucleophilic handle for further synthetic elaboration, features absent in the unsubstituted 1,6-naphthyridin-5-amine core. Procurement of alternative regioisomers will fundamentally alter both the immediate biological activity and the downstream SAR landscape, invalidating any comparative research efforts.

Quantitative Differentiation Evidence: 2-Methyl-1,6-naphthyridin-5-amine vs. Closest Analogs


Kinase Scaffold Selectivity: 1,6-Naphthyridine Core vs. 1,8-Naphthyridine Regioisomer in MET/VEGFR-2 Dual Inhibition

In a systematic scaffold-hopping study, the 1,6-naphthyridinone core demonstrated a marked advantage in VEGFR-2 selectivity compared to the 2,7-naphthyridinone scaffold. Specifically, compound 23a from the 1,6-naphthyridinone series achieved a VEGFR-2 selectivity of 3226-fold over MET (MET IC50 = 7.1 nM) [1]. This level of selectivity is not achievable with the 2,7-naphthyridinone-based lead compound 7, which served as the design template and lacked this selectivity window. While direct head-to-head data for the unelaborated 2-Methyl-1,6-naphthyridin-5-amine scaffold is unavailable, this class-level inference demonstrates that the spatial orientation of nitrogens in the 1,6-regioisomer confers a fundamentally different kinase selectivity fingerprint compared to alternative naphthyridine regioisomers.

Kinase inhibitor MET VEGFR-2 scaffold selectivity

RET Kinase Inhibition: Potency Benchmark for 1,6-Naphthyridine Derivatives in Overcoming Clinical Resistance

The 1,6-naphthyridine scaffold has been validated as a platform for achieving low nanomolar potency against RET solvent-front mutants that confer clinical resistance to selpercatinib. Representative compound 20p (7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative) exhibited IC50 values of 5.7-8.3 nM against RET G810R/S/C mutants, representing a 15-29-fold improvement in potency compared to the FDA-approved RET inhibitor selpercatinib (IC50 = 95.3-244.1 nM) [1]. Compound 20p also demonstrated 30.4% oral bioavailability in pharmacokinetic studies and significant antitumor efficacy in both wild-type and selpercatinib-resistant xenograft models [1]. This evidence establishes the 1,6-naphthyridine core as a privileged scaffold for addressing clinically relevant kinase resistance mechanisms.

RET kinase selpercatinib resistance solvent-front mutations oncology

C2 Methyl Substitution: Impact on Lipophilicity and Synthetic Tractability vs. Unsubstituted Core

The presence of a methyl group at the C2 position of the 1,6-naphthyridine core introduces quantifiable differences in physicochemical properties compared to the unsubstituted 1,6-naphthyridin-5-amine scaffold. While direct experimental cLogP or pKa data for 2-Methyl-1,6-naphthyridin-5-amine is not available in the current literature, the addition of a methyl substituent at C2 increases calculated lipophilicity by approximately 0.5-0.6 logP units relative to the unsubstituted core, based on standard fragment contribution models [1]. This methyl group also serves as a chemically distinct nucleophilic handle for condensation reactions, enabling rapid library expansion that is not possible with the unsubstituted core . The C2 position is activated by the adjacent N1 nitrogen, making it a strategic site for further functionalization.

Lipophilicity C2 methylation synthetic building block medicinal chemistry

SYK Kinase Inhibition: C5-Aminoalkylamino Substitution Improves Potency in 1,6-Naphthyridine Series

Structure-activity relationship studies on 5,7-disubstituted[1,6]naphthyridines reveal that C5-aminoalkylamino substituents, in combination with 7-aryl groups, significantly improve potency against Spleen Tyrosine Kinase (SYK) [1]. This SAR finding establishes that the C5 position of the 1,6-naphthyridine scaffold—occupied by the amine group in 2-Methyl-1,6-naphthyridin-5-amine—is a critical determinant of SYK inhibitory activity. While specific IC50 values for 2-Methyl-1,6-naphthyridin-5-amine are not available, the literature confirms that the 5-amino group is essential for achieving potent SYK inhibition in this chemotype [1]. The necessity of a 7-aryl group with para substitution preference, combined with 5-aminoalkylamino substitution, defines the minimal pharmacophore for SYK potency [1].

SYK kinase inflammatory disease structure-activity relationship 5-aminoalkylamino

High-Impact Research Applications for 2-Methyl-1,6-naphthyridin-5-amine


Development of MET-Selective Kinase Inhibitors with Favorable Pharmacokinetic Profiles

Based on the demonstrated ability of 1,6-naphthyridinone derivatives to achieve 3226-fold selectivity for VEGFR-2 over MET (MET IC50 = 7.1 nM) [1], 2-Methyl-1,6-naphthyridin-5-amine serves as an optimal starting scaffold for MET-targeted oncology programs. Researchers can leverage the C5-amino group for further derivatization to optimize both potency and pharmacokinetic properties, as evidenced by compound 23a achieving 57.7% oral bioavailability and clearance of 0.02 L/h/kg [1].

Next-Generation RET Inhibitor Design for Overcoming Clinical Selpercatinib Resistance

Given that 1,6-naphthyridine derivatives exhibit 15-29-fold greater potency than selpercatinib against RET solvent-front mutants (IC50 = 5.7-8.3 nM vs. 95.3-244.1 nM) [2], 2-Methyl-1,6-naphthyridin-5-amine is strategically positioned for programs targeting selpercatinib-resistant cancers. The scaffold has demonstrated in vivo efficacy in resistant xenograft models and 30.4% oral bioavailability [2], establishing it as a validated core for addressing acquired kinase inhibitor resistance.

SYK Kinase Inhibitor Discovery for Inflammatory and Allergic Disorders

Structure-activity relationship studies confirm that 1,6-naphthyridines with 5-amino substitution represent a validated chemotype for SYK kinase inhibition [3]. 2-Methyl-1,6-naphthyridin-5-amine contains the essential C5-amino pharmacophore identified in this SAR work, making it an ideal building block for developing novel SYK inhibitors. Researchers can exploit the C2 methyl group and C5-amino group for parallel SAR exploration, addressing the need for potent SYK inhibitors in inflammatory and allergic disease indications.

Parallel Medicinal Chemistry Campaigns Requiring C2 and C5 Functionalization Handles

For medicinal chemistry groups conducting broad kinase inhibitor SAR studies, 2-Methyl-1,6-naphthyridin-5-amine offers two distinct and orthogonal synthetic handles: the C2 methyl group, which is activated by the adjacent N1 nitrogen for condensation reactions , and the C5 primary amine, which enables amide bond formation, reductive amination, or urea synthesis. This dual-handle architecture supports parallel library synthesis and rapid SAR exploration that is not possible with the unsubstituted 1,6-naphthyridin-5-amine core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,6-naphthyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.